molecular formula C22H21BrN6O B10929504 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929504
M. Wt: 465.3 g/mol
InChI Key: UVQZGOOLHTXKHN-UHFFFAOYSA-N
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Description

N~4~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling with Benzyl Group: The brominated pyrazole is coupled with a benzyl halide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Ring: This involves cyclization reactions using appropriate precursors and catalysts.

    Final Coupling and Carboxamide Formation: The final step involves coupling the pyrazole and pyridine rings and introducing the carboxamide group using reagents like carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can be used to modify the bromobenzyl group.

    Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~4~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The presence of the bromobenzyl group in N4-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding. This can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C22H21BrN6O

Molecular Weight

465.3 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21BrN6O/c1-13-20-17(11-18(15-5-6-15)24-21(20)28(2)26-13)22(30)25-19-9-10-29(27-19)12-14-3-7-16(23)8-4-14/h3-4,7-11,15H,5-6,12H2,1-2H3,(H,25,27,30)

InChI Key

UVQZGOOLHTXKHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=C(C=C5)Br)C

Origin of Product

United States

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